molecular formula C17H24N2O3 B226664 2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide

2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide

Cat. No.: B226664
M. Wt: 304.4 g/mol
InChI Key: LGZLPIQRMMLMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a dimethylamino group, and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final compound is assembled through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.

    Iodine Monochloride: An interhalogen compound with distinct chemical properties.

Uniqueness

2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide

InChI

InChI=1S/C17H24N2O3/c1-19(2)16(22)12-17(9-5-6-10-17)11-15(21)18-13-7-3-4-8-14(13)20/h3-4,7-8,20H,5-6,9-12H2,1-2H3,(H,18,21)

InChI Key

LGZLPIQRMMLMBT-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC1(CCCC1)CC(=O)NC2=CC=CC=C2O

Canonical SMILES

CN(C)C(=O)CC1(CCCC1)CC(=O)NC2=CC=CC=C2O

Origin of Product

United States

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